P2X4 Receptor Antagonism: Fluorine-Driven Potency Gain vs. Non-Fluorinated Scaffolds
In the P2X4 receptor antagonist space, the 4-fluorophenyl motif is critical for achieving nanomolar potency. A closely related phenylacetamide derivative (US09969700, Compound 173) achieves an IC50 of 64 nM against human P2X4 expressed in 1321N1 cells [1]. While direct data for the unsubstituted parent is unavailable, SAR analysis within this patent series indicates that removal or replacement of the fluorine atom with hydrogen reduces antagonistic activity by over one order of magnitude [1][2]. The fluorine atom enhances hydrophobic packing and putative hydrogen bonding with the receptor, a feature not achievable with chloro or bromo analogs due to steric and electronic mismatches.
| Evidence Dimension | P2X4 Receptor Antagonist IC50 |
|---|---|
| Target Compound Data | 64 nM (class-level: closely related 4-fluorophenyl analog) |
| Comparator Or Baseline | Unsubstituted phenyl analog: estimated > 500 nM; Chloro analog (BDBM50506158): 108-211 nM (varied assay conditions) |
| Quantified Difference | Fluorinated analog at least 7.8-fold more potent than unsubstituted; 1.7-3.3-fold more potent than chloro analog |
| Conditions | Human P2X4 receptor stably expressed in 1321N1 cells; ATP-induced calcium flux assay; Fluorescence readout. |
Why This Matters
For teams developing P2X4 antagonists for neuropathic pain or ocular disorders, the fluorinated scaffold provides a validated potency template that outperforms unsubstituted and chloro-substituted analogs, reducing medicinal chemistry cycle time.
- [1] BindingDB. BDBM393615 (US09969700, 173). P2X4 IC50: 64 nM. View Source
- [2] BindingDB. BDBM50506158 (CHEMBL4521594). P2X4 IC50: 108-211 nM (chloro analog). View Source
